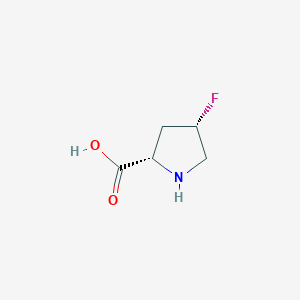

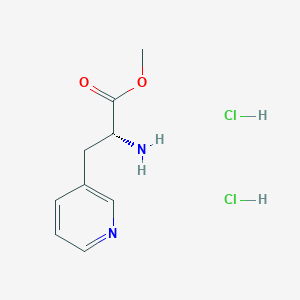

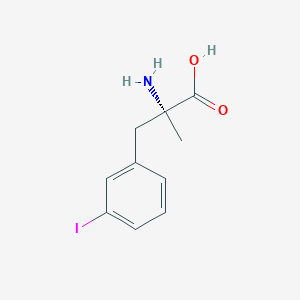

H-alpha-Me-D-Phe(3-I)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-alpha-Me-D-Phe(3-I)-OH is an important organic compound used in many scientific research applications. It is an alpha-methylated derivative of D-phenylalanine, and is commonly abbreviated as H-alpha-MDP. The compound has been studied for its ability to interact with various receptors and enzymes, leading to a range of biochemical and physiological effects.

科学的研究の応用

Hydrogen Bonding and Amino Acids

Hydrogen Bond Abilities of Aromatic Amino Acids :

- A study by Scheiner, Kar, and Pattanayak (2002) explored the hydrogen bond abilities of aromatic groups in amino acids like Phe, Tyr, Trp, and His. They found that conventional H-bonds (e.g., OH..O and OH..N) are strongest, with His forming the strongest H-bond, followed by Tyr and Trp. This research suggests the importance of H-bonds in stabilizing protein structures, especially in the context of aromatic amino acids (Scheiner, Kar, & Pattanayak, 2002).

Hydrogen-bonding Effects on Phenoxyl Radicals :

- Lucarini, Mugnaini, Pedulli, and Guerra (2003) investigated the effects of hydrogen bonding on the properties of phenoxyl radicals. Their research provides insights into the structural and reactivity changes in phenols and phenoxyl radicals under the influence of hydrogen bonding, which is relevant for understanding the behavior of phenolic amino acids like Tyrosine (Lucarini, Mugnaini, Pedulli, & Guerra, 2003).

Applications in Nanotechnology and Bioelectronics

- Self-Assembled Phe-Phe Motif Induced Nanostructures :

- Datta, Tiwari, and Ganesh (2018) explored the molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif. This research highlights the potential applications of Phe-Phe motifs in biomaterial chemistry, sensors, and bioelectronics, showcasing how modifications in amino acid structures can lead to novel nano-architectures (Datta, Tiwari, & Ganesh, 2018).

Hydroxyl Radical Formation and Environmental Implications

- Phenylalanine as a Hydroxyl Radical-Specific Probe in Pyrite Slurries :

- Fisher, Schoonen, and Brownawell (2012) used phenylalanine (Phe) to monitor the kinetics of hydroxyl radical (.OH) formation in pyrite-induced reactions. This study is significant for understanding the environmental impact of pyrite on biological systems and has implications for remediation approaches in contaminated areas (Fisher, Schoonen, & Brownawell, 2012).

特性

IUPAC Name |

(2R)-2-amino-3-(3-iodophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLCZQGMUWCBV-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)I)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438693 |

Source

|

| Record name | H-alpha-Me-D-Phe(3-I)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-alpha-Me-D-Phe(3-I)-OH | |

CAS RN |

457652-83-4 |

Source

|

| Record name | H-alpha-Me-D-Phe(3-I)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。